5-[2-(4-Methoxyphenyl)-2-oxoethoxy]-2-methylisoquinolin-1-one
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Overview
Description
5-[2-(4-Methoxyphenyl)-2-oxoethoxy]-2-methylisoquinolin-1-one, also known as MMIQ, is a compound that has gained increasing interest in the field of medicinal chemistry due to its potential applications as a therapeutic agent1. The molecular formula of this compound is C19H17NO41.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 5-[2-(4-Methoxyphenyl)-2-oxoethoxy]-2-methylisoquinolin-1-one. However, similar compounds have been synthesized from related precursors2.Molecular Structure Analysis
The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, and computational methods. Unfortunately, I couldn’t find specific information on the molecular structure of 5-[2-(4-Methoxyphenyl)-2-oxoethoxy]-2-methylisoquinolin-1-one.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving 5-[2-(4-Methoxyphenyl)-2-oxoethoxy]-2-methylisoquinolin-1-one. However, similar compounds have been involved in various chemical reactions2.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and others. The molecular weight of 5-[2-(4-Methoxyphenyl)-2-oxoethoxy]-2-methylisoquinolin-1-one is 323.3481.Scientific Research Applications
Chemical Synthesis and Structural Analysis
The synthesis and structural analysis of isoquinoline derivatives, including compounds similar to 5-[2-(4-Methoxyphenyl)-2-oxoethoxy]-2-methylisoquinolin-1-one, have been extensively studied due to their potential applications in medicinal chemistry and organic synthesis. For example, the synthesis of isoquinolone alkaloids from endophytic fungi, as reported by Ma et al. (2017), highlights the importance of these compounds in developing new antibacterial and antifungal agents. Their research demonstrates the chemical diversity and biological relevance of isoquinoline derivatives in natural product synthesis and drug discovery (Ma et al., 2017).
Pudjiastuti et al. (2010) also contribute to the understanding of benzylisoquinoline alkaloids, offering insights into their structural properties through comprehensive NMR, UV, IR, and HRESIMS analysis. This work emphasizes the significance of such compounds in exploring natural products' chemical space and their potential applications (Pudjiastuti et al., 2010).
Pharmacological Applications
The pharmacological evaluation of tetrahydroisoquinoline derivatives, as discussed by Kubota et al. (2003), showcases the potential therapeutic uses of isoquinoline compounds. Their research on specific bradycardic agents that inhibit I(f) channels suggests that modifications to the isoquinoline scaffold can lead to significant pharmacological effects, indicating the versatility of these structures in drug development (Kubota et al., 2003).
Biological Evaluation and Potential Therapeutics
The study by Sunderland et al. (2011) on the synthesis of isoquinolin-1-ones and their identification as selective inhibitors of poly(ADP-ribose)polymerase-2 (PARP-2) further exemplifies the therapeutic relevance of isoquinoline derivatives. This research highlights the potential of such compounds in targeting specific biological pathways, opening new avenues for the treatment of diseases related to PARP-2 activity (Sunderland et al., 2011).
Safety And Hazards
Future Directions
The future directions for research on 5-[2-(4-Methoxyphenyl)-2-oxoethoxy]-2-methylisoquinolin-1-one could involve further exploration of its potential applications as a therapeutic agent1. More studies could also be conducted to fully understand its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties.
properties
IUPAC Name |
5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methylisoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-20-11-10-15-16(19(20)22)4-3-5-18(15)24-12-17(21)13-6-8-14(23-2)9-7-13/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APIOJVQSMBKENC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C1=O)C=CC=C2OCC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(4-Methoxyphenyl)-2-oxoethoxy]-2-methylisoquinolin-1-one |
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